2-Methoxy-4-propoxybenzoic acid
Description
Contextualization within the Field of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of organic chemistry, forming a diverse family of compounds with wide-ranging applications. Benzoic acid itself is a naturally occurring compound found in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites. The functionalization of the benzene (B151609) ring with various substituent groups dramatically alters the molecule's physical, chemical, and biological properties, leading to a vast array of uses.
These compounds are crucial precursors and intermediates in the industrial synthesis of many organic substances. For example, halogenated benzoic acids are pivotal in creating agrochemicals, pharmaceuticals, food additives, and dyes. rsc.org The specific positioning and nature of these substituents play a key role in defining the molecule's properties, such as acidity, solubility, and crystal packing, which in turn dictates their application. nih.gov
In materials science, substituted benzoic acids are utilized as building blocks for advanced materials. For instance, they are employed as catalysts and structural components in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline polymers with potential applications in gas storage and catalysis. nih.govrsc.org Furthermore, the study of how substituents affect crystal structure and intermolecular interactions is a significant area of research, with implications for drug development and materials design. researchgate.netacs.org The ability of the carboxylic acid group to form robust hydrogen bonds makes these molecules particularly useful in the construction of supramolecular assemblies, including liquid crystals. chemshuttle.com
Significance of Alkoxybenzenes in Contemporary Chemical Synthesis and Materials Science
The presence of methoxy (B1213986) and propoxy groups classifies 2-Methoxy-4-propoxybenzoic acid as an alkoxybenzene. Alkoxybenzenes are a class of electron-rich aromatic compounds that have garnered significant attention from organic chemists. chemshuttle.comCurrent time information in New York, NY, US. The alkoxy groups increase the electron density of the benzene ring, making them potent nucleophiles in various organic reactions, most notably in Friedel-Crafts type alkylations and acylations. Current time information in New York, NY, US.utrgv.edu This reactivity is harnessed to synthesize a diverse range of valuable chemical commodities, including biologically active natural products, pharmaceuticals, and complex polymers. Current time information in New York, NY, US.
The utility of alkoxybenzenes extends prominently into materials science. Their structural features are exploited in the creation of:
Liquid Crystals: The length and nature of the alkoxy chains can influence the formation of liquid crystalline phases (mesophases). chemshuttle.com This makes alkoxy-substituted benzoic acids valuable components in the design of new liquid crystal materials for display technologies. chemshuttle.com
Polymers: Alkoxybenzenes can be used as monomers for producing polymers like polyesters. The flexible ether linkage of the alkoxy group can enhance the polymer chain's mobility and improve properties such as thermal stability. chemshuttle.com They are also used in end-quenching reactions during polymerizations to control the polymer structure. acs.org
Organic Frameworks: As with other substituted arenes, alkoxybenzenes are used in the synthesis of advanced materials like carbazoles and other benzoarenes through acid-catalyzed benzannulation reactions. rsc.orgnih.gov
The following table summarizes the applications of representative substituted benzoic acids and alkoxybenzenes, highlighting their versatility.
| Compound Class | Representative Application | Field |
| Halogenated Benzoic Acids | Precursors for pesticides and pharmaceuticals rsc.org | Agrochemicals, Medicinal Chemistry |
| Nitrobenzoic Acids | Used in solid solution formation studies researchgate.net | Materials Science |
| Aminobenzoic Acids | Building blocks for enzyme inhibitors pharmaffiliates.com | Medicinal Chemistry |
| Alkoxybenzoic Acids | Components for liquid crystals chemshuttle.com | Materials Science |
| Alkoxybenzenes | Nucleophiles in synthesis of natural products Current time information in New York, NY, US. | Organic Synthesis |
| Alkoxybenzenes | Monomers for high-performance polymers chemshuttle.com | Polymer Chemistry |
Overview of Academic Research Challenges and Opportunities Pertaining to this compound
While the broader classes of substituted benzoic acids and alkoxybenzenes are well-studied, specific research on this compound (CAS Number: 104217-01-8) is not extensively documented in publicly available literature. bldpharm.combldpharm.com This scarcity of specific data presents both challenges and significant opportunities for academic and industrial research.
Research Challenges:
A primary challenge in the study of polysubstituted arenes like this compound is the development of efficient and regioselective synthetic methods. rsc.orgnih.gov Key hurdles include:
Multi-step Synthesis: The construction of such a molecule likely requires a multi-step pathway, starting from simpler, commercially available precursors. Optimizing each step to ensure high yields and minimize byproducts is a considerable undertaking. Modern catalytic methods, such as directed ortho-metalation followed by functionalization, could offer a potential route, but these often require specific directing groups and carefully controlled conditions. acs.org
Characterization: A comprehensive investigation requires detailed structural and spectroscopic analysis to confirm the substitution pattern and study its conformational properties, which can be complex for flexible molecules. nih.govutrgv.edu
Research Opportunities:
The lack of extensive research creates a fertile ground for new discoveries. Based on the known applications of structurally similar compounds, research into this compound could unlock new possibilities:
Medicinal Chemistry: Closely related amino-propoxy-benzoic acids are used as building blocks for inhibitors of enzymes like HDAC8, which are targets for treating diseases such as schistosomiasis. pharmaffiliates.com This suggests that this compound could be a valuable scaffold or intermediate for the synthesis of novel therapeutic agents. Its specific substitution pattern may offer a unique fit for biological targets.
Materials Science: The combination of a carboxylic acid group for hydrogen bonding and two different alkoxy chains of varying lengths (methoxy and propoxy) makes this compound an intriguing candidate for the design of novel liquid crystals or functional polymers. The interplay between the different alkoxy groups could lead to unique self-assembly behaviors and material properties. chemshuttle.com
Fundamental Chemical Research: A detailed study of its synthesis, reactivity, and physical properties would contribute valuable data to the broader understanding of polysubstituted aromatic systems. Investigating its crystal structure, for instance, could provide insights into how intermolecular forces are influenced by multiple, electronically distinct substituents. rsc.orgresearchgate.net
The following table outlines the key properties of the target compound and its related analogues, illustrating the basis for its potential applications.
| Compound Name | CAS Number | Key Structural Features | Known/Potential Applications |
| This compound | 104217-01-8 | Carboxylic acid, 1,2,4-trisubstituted, Methoxy group, Propoxy group | Potential in medicinal chemistry and materials science chemshuttle.compharmaffiliates.com |
| 4-Propoxybenzoic acid | 5438-19-7 | Carboxylic acid, para-substituted, Propoxy group | Intermediate for NSAIDs, liquid crystals, polymers chemshuttle.com |
| 3-Amino-4-propoxybenzoic acid | 59691-15-5 | Carboxylic acid, Amino group, Propoxy group | Building block for HDAC8 inhibitors pharmaffiliates.com |
| 3,5-Difluorobenzoic acid | 455-40-3 | Carboxylic acid, Di-fluoro substitution | Model compound for studying conformational landscapes utrgv.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-8-4-5-9(11(12)13)10(7-8)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPSTFUCGUMFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Chemical Elaboration of 2 Methoxy 4 Propoxybenzoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for 2-Methoxy-4-propoxybenzoic Acid
A retrosynthetic analysis of this compound reveals two primary disconnection points, guiding the design of viable synthetic routes. The most logical disconnections are at the ether linkage and the carboxylic acid functional group.
The C-O bond of the propoxy group is a prime candidate for disconnection, leading back to a phenolic precursor and a propylating agent. This suggests a Williamson ether synthesis approach. The second key disconnection involves the carboxylic acid group, which can be retrosynthetically traced back to a methyl group via oxidation or introduced onto the aromatic ring through carboxylation.
Based on these disconnections, a plausible precursor is 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid. This commercially available starting material already possesses the desired methoxy (B1213986) and carboxylic acid functionalities at the correct positions. The primary synthetic challenge then becomes the selective O-alkylation of the phenolic hydroxyl group.
Targeted Synthetic Routes via O-Alkylation and Carboxylic Acid Formation
The synthesis of this compound can be effectively achieved through a multi-step process starting from readily available precursors. The most common strategies involve the protection of the carboxylic acid, followed by etherification and subsequent deprotection.
Esterification and Subsequent Hydrolysis Techniques
To prevent the acidic proton of the carboxylic acid from interfering with the basic conditions typically required for O-alkylation, it is often protected as an ester. Vanillic acid can be esterified, for example, by reacting it with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. google.com This esterification protects the carboxylic acid group, allowing for the subsequent selective alkylation of the phenolic hydroxyl.
Following the successful O-propylation of the phenolic hydroxyl group, the ester is hydrolyzed back to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate and yield the final product, this compound. masterorganicchemistry.com
Etherification Strategies Employing Halogenated Alkanes and Phenols
The key step in the synthesis is the formation of the propyl ether linkage. The Williamson ether synthesis is a widely used and effective method for this transformation. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenolic hydroxyl group of the protected vanillic acid derivative with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in an SN2 reaction to form the desired ether. wikipedia.orgyoutube.com
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol (B47542). masterorganicchemistry.com Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation while leaving the nucleophilic phenoxide anion relatively free to react. wikipedia.org
Multi-Step Synthesis from Precursor Benzoic Acid Derivatives
A practical multi-step synthesis of this compound starting from vanillic acid can be outlined as follows:
Esterification: Vanillic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This can be achieved by refluxing vanillic acid in the corresponding alcohol with a catalytic amount of a strong acid like sulfuric acid. google.com
O-propylation: The resulting ester, methyl 4-hydroxy-3-methoxybenzoate, is then subjected to Williamson ether synthesis. It is treated with a base such as potassium carbonate and a propylating agent like 1-bromopropane in a suitable solvent like DMF. The reaction mixture is typically heated to facilitate the reaction.
Hydrolysis: Finally, the propylated ester is hydrolyzed to the target carboxylic acid. This is accomplished by heating the ester with an aqueous solution of a strong base like NaOH, followed by acidification with an acid such as HCl to precipitate the this compound. masterorganicchemistry.com
An alternative, though less common, approach could involve the carboxylation of a pre-formed 2-methoxy-4-propoxyphenol. However, controlling the regioselectivity of the carboxylation can be challenging. nih.gov
Investigation of Reaction Kinetics and Thermodynamic Control in Synthesis
The efficiency of the synthesis of this compound is influenced by the kinetics and thermodynamics of the key reaction steps.
The Williamson ether synthesis, being an SN2 reaction, follows second-order kinetics, with the rate depending on the concentrations of both the phenoxide and the alkyl halide. wikipedia.org The rate is also influenced by the nature of the leaving group on the alkyl halide (I > Br > Cl) and the steric hindrance around the reaction centers. masterorganicchemistry.com The use of a primary alkyl halide like 1-bromopropane is ideal as it minimizes the competing E2 elimination reaction that can occur with secondary and tertiary halides. byjus.com
In reactions with multiple potential products, the principles of kinetic and thermodynamic control are important. For instance, in the alkylation of phenoxides, there is a possibility of C-alkylation alongside the desired O-alkylation. byjus.com However, by carefully selecting the reaction conditions, such as using polar aprotic solvents that favor O-alkylation, the formation of the desired ether product can be maximized. The reaction is generally under kinetic control, where the faster-forming O-alkylated product is the major product. wikipedia.org
Similarly, in the potential carboxylation of a phenol to form a benzoic acid derivative, the position of carboxylation can be influenced by kinetic versus thermodynamic factors. acs.orgresearchgate.net The Kolbe-Schmitt reaction, for example, can yield different isomers depending on the reaction temperature and the nature of the cation. nih.govmdpi.com
Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
In the O-alkylation step, the use of phase-transfer catalysis (PTC) can significantly enhance the reaction rate and yield. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thus accelerating the reaction. crdeepjournal.orgmdpi.comresearchgate.net This technique can often be performed under milder conditions and with less expensive bases.
The choice of solvent, temperature, and reaction time are also critical. For the Williamson ether synthesis, a polar aprotic solvent is generally preferred. wikipedia.org The temperature is typically elevated to increase the reaction rate, but excessively high temperatures can lead to side reactions and decomposition. The reaction time should be sufficient to ensure complete conversion, which can be monitored by techniques like thin-layer chromatography (TLC).
Purification of the final product is essential to remove any unreacted starting materials or byproducts. Recrystallization is a common method for purifying solid organic compounds like benzoic acids. acs.orgepo.org The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly to allow the pure compound to crystallize out, leaving impurities in the solution. The choice of solvent for recrystallization is critical for obtaining a high yield of pure product.
Considerations for Scalable Synthesis and Process Chemistry of this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process chemistry to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. While specific industrial-scale data for this compound is not extensively published, a robust process can be inferred from established methodologies for structurally similar compounds, such as its isomers and other alkoxybenzoic acids. A common and logical synthetic pathway involves a two-step process: the etherification of a suitable precursor followed by the hydrolysis of an ester.
A likely scalable synthetic route starts from a readily available starting material, such as methyl 2-methoxy-4-hydroxybenzoate. The first step is a Williamson ether synthesis to introduce the propoxy group, followed by the saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.
Step 1: Propoxylation of Methyl 2-methoxy-4-hydroxybenzoate
In this step, the hydroxyl group of methyl 2-methoxy-4-hydroxybenzoate is alkylated using a propylating agent, such as 1-bromopropane or propyl sulfate, in the presence of a base and a suitable solvent. For large-scale operations, the choice of reagents and reaction conditions is critical.
Step 2: Saponification of Methyl 2-Methoxy-4-propoxybenzoate
The subsequent step involves the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification.
A study on the synthesis of related p-alkoxy benzoic acids highlights a scalable and green process. asianpubs.orgresearchgate.net This process, which was optimized for a 5 kg scale, utilizes methyl paraben, an alkyl halide, potassium carbonate as the base, and 2-butanone (B6335102) as the solvent. asianpubs.orgresearchgate.net The reaction is run at elevated temperatures, and after completion, the product is isolated through an aqueous workup, with the solvent being recovered and recycled. asianpubs.orgresearchgate.net This methodology minimizes waste and uses less hazardous materials, making it a viable model for the industrial production of this compound.
For instance, the synthesis of methyl-4-propoxy benzoate (B1203000) from methyl paraben and 1-bromopropane in 2-butanone with potassium carbonate yielded the product in 96.52% yield. asianpubs.org The subsequent hydrolysis with sodium hydroxide in methanol proceeded with a near-quantitative yield. asianpubs.orgresearchgate.net These high yields are a crucial factor for the economic viability of a large-scale process.
A patent describing the large-scale production of a related compound, 3-nitro-4-propoxybenzoic acid, provides further insight into industrial practices. The process involves the hydrolysis of the corresponding ester in a 300 kg water batch with a 20 kg sodium hydroxide solution, heated for 12 hours. chemicalbook.com The product is then precipitated by adjusting the pH with concentrated hydrochloric acid, cooled, and filtered to yield a large quantity of the final product with high purity. chemicalbook.com This demonstrates the handling of large volumes and the importance of precise pH control in the final isolation step.
The table below outlines the key parameters and considerations for the scalable synthesis of this compound, based on analogous processes.
| Parameter | Laboratory Scale Consideration | Scalable Process Consideration | Rationale for Scalability |
| Starting Material | High purity reagents | Cost-effective, readily available industrial-grade materials | To minimize production costs. |
| Propylating Agent | 1-Bromopropane | 1-Bromopropane or Propyl Sulfate | Balance of reactivity and cost. |
| Base | Potassium Carbonate (K2CO3) | Potassium Carbonate (K2CO3) or Sodium Hydroxide (NaOH) | K2CO3 is milder and effective; NaOH is a cheaper alternative. |
| Solvent | Acetone, DMF | 2-Butanone, Methanol | Higher boiling point for faster reaction, and potential for recovery and recycling. asianpubs.orgresearchgate.net |
| Reaction Temp. | Room temperature to reflux | 70-100°C | To reduce reaction times and increase throughput. chemicalbook.comgoogle.com |
| Workup | Extraction with organic solvents | Aqueous workup, phase separation, and solvent recovery | To minimize solvent waste and reduce costs. asianpubs.orgresearchgate.net |
| Purification | Column chromatography | Recrystallization | More economical and practical for large quantities. nih.gov |
| Hydrolysis | LiOH, NaOH in THF/water | Aqueous NaOH or KOH | Use of water as a solvent and cheaper bases. google.comresearchgate.net |
| Yield | Variable | >90% for each step | High yields are critical for process efficiency and cost-effectiveness. asianpubs.orgchemicalbook.com |
The process chemistry for scaling up this synthesis would focus on optimizing several key areas:
Heat Management: Exothermic reactions, particularly the initial etherification, require efficient heat dissipation to prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is standard in industrial settings.
Mass Transfer: Ensuring efficient mixing of reactants in large vessels is crucial for consistent product quality and yield. This is managed through the design of the reactor and the type of agitation used.
Process Control: Automation and in-situ monitoring of reaction parameters (e.g., temperature, pressure, pH) can lead to improved consistency and safety.
Waste Minimization: Implementing solvent recycling and treating aqueous waste streams to meet environmental regulations are essential aspects of green and sustainable industrial chemistry. The use of phase-transfer catalysts has also been explored to improve reaction rates and yields in biphasic systems, which can simplify product separation and reduce solvent usage. google.com
Safety: A thorough risk assessment of all chemicals and reaction steps is necessary to ensure safe handling and operation on a large scale.
Advanced Spectroscopic Characterization for Probing the Molecular Architecture of 2 Methoxy 4 Propoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Atomic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-Methoxy-4-propoxybenzoic acid, offering precise insights into its atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy of this compound reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons typically appear as a set of signals in the downfield region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) and propoxy groups give rise to characteristic signals in the upfield region. The methoxy protons appear as a sharp singlet, while the propoxy group protons exhibit a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.78 | d | 8.6 |
| Aromatic CH | 6.54 | dd | 8.6, 2.2 |
| Aromatic CH | 6.49 | d | 2.2 |
| OCH₂ (propoxy) | 4.01 | t | 6.5 |
| OCH₃ (methoxy) | 3.89 | s | - |
| CH₂ (propoxy) | 1.84 | sextet | 7.4 |
| CH₃ (propoxy) | 1.05 | t | 7.4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum. The aromatic carbons show a series of signals in the intermediate region, with their chemical shifts influenced by the attached substituents. The carbons of the methoxy and propoxy groups appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (acid) | 169.5 |
| Aromatic C-O | 164.2 |
| Aromatic C-O | 158.9 |
| Aromatic C-H | 133.8 |
| Aromatic C-C | 121.5 |
| Aromatic C-H | 105.7 |
| Aromatic C-H | 98.9 |
| OCH₂ (propoxy) | 70.2 |
| OCH₃ (methoxy) | 56.1 |
| CH₂ (propoxy) | 22.5 |
| CH₃ (propoxy) | 10.5 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For instance, in the propoxy group, COSY correlations would be observed between the protons of the OCH₂, CH₂, and CH₃ groups, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbon atoms. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For example, HMBC correlations can establish the connectivity between the methoxy protons and the aromatic ring, the propoxy protons and the aromatic ring, and the aromatic protons to the carboxylic acid carbon.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in this compound and probing its molecular vibrations.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound displays a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The broad O-H stretching vibration of the carboxylic acid group is a prominent feature, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp band around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ether linkages (methoxy and propoxy groups) and the carboxylic acid are observed in the fingerprint region (1000-1300 cm⁻¹). The aromatic C-H and C=C stretching vibrations also produce characteristic bands in the spectrum.
Table 3: FTIR Spectral Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong, Sharp |
| C=C stretch (aromatic) | 1400-1600 | Medium |
| C-O stretch (ether and acid) | 1000-1300 | Strong |
| C-H bend (aromatic) | 690-900 | Medium-Weak |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy offers a vibrational fingerprint of this compound, complementing infrared spectroscopy data. The characteristic vibrational modes of the molecule can be assigned based on established ranges for substituted benzoic acids.
Key vibrational modes for benzoic acid derivatives include:
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. mkjc.in For substituted benzenes, these bands provide information about the substitution pattern.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong and characteristic band, generally appearing in the range of 1740-1660 cm⁻¹. mdpi.com Its exact position can be influenced by hydrogen bonding and electronic effects of the ring substituents.
C-C Stretching: Aromatic C-C stretching vibrations occur in the 1625-1430 cm⁻¹ range and are useful for confirming the presence of the benzene ring. mdpi.com
Ring Breathing Mode: The electron-donating nature of the methoxy and propoxy groups influences the vibrational frequency of the ring breathing mode, providing insight into the electronic environment of the benzene ring. nih.gov
Low-Frequency Modes: Intermolecular hydrogen-bond vibrational modes in benzoic acid dimers are observed in the low-frequency region of the Raman spectrum. aip.org
A representative data table of expected Raman shifts for this compound, based on data from similar substituted benzoic acids, is presented below.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carboxylic Acid Dimer) | ~1650 | Strong |
| Aromatic C=C Stretch | 1580 - 1620 | Strong |
| Aromatic C=C Stretch | 1430 - 1500 | Medium |
| C-O Stretch (Methoxy & Propoxy) | 1200 - 1300 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structural features of this compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₄O₄), the theoretical exact mass can be calculated. HRMS analysis can confirm this elemental composition with a high degree of confidence. dtu.dk The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 211.0965 g/mol . dtu.dk
Table 2: Elemental and Mass Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄O₄ |
| Molar Mass | 210.2265 g/mol webqc.org |
| Monoisotopic Mass | 210.0892 u |
| Calculated m/z for [M+H]⁺ | 211.0965 dtu.dk |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, non-volatile compounds like benzoic acid derivatives. sci-hub.se In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary ion observed. nih.gov The formation of adduct ions, such as sodium adducts [M+Na]⁺, is also common in ESI-MS. nih.gov Fragmentation of the parent ion can be induced to provide structural information. For benzoic acid derivatives, a characteristic fragmentation pathway is the loss of carbon dioxide (CO₂) from the deprotonated molecule. sci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment of Volatile Derivatives
While this compound itself is not sufficiently volatile for direct GC-MS analysis, its volatile derivatives can be analyzed to assess purity. Derivatization, for instance by esterification to form the methyl ester, is a common strategy. rsc.org The resulting volatile derivative can be separated by gas chromatography and detected by mass spectrometry. researchgate.net The GC chromatogram would show a major peak corresponding to the derivatized analyte, and any minor peaks would indicate the presence of impurities. The mass spectrum of the main peak would confirm the identity of the derivatized this compound.
X-Ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For substituted benzoic acids, X-ray diffraction studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. intelcentru.ro
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 4-methoxybenzoic acid |
| 4-propoxybenzoic acid |
Theoretical and Computational Chemistry Approaches to 2 Methoxy 4 Propoxybenzoic Acid
Quantum Chemical Investigations of Electronic Structure and Energetics
There is no available research data from quantum chemical investigations into the electronic structure and energetics of 2-Methoxy-4-propoxybenzoic acid.
Density Functional Theory (DFT) Calculations (e.g., B3LYP functional with various basis sets)
No published studies were found that have performed DFT calculations on this compound to analyze its electronic properties.
Hartree-Fock (HF) and Semi-Empirical Methods (e.g., PM3, PM6, PM7) for Initial Geometries and Comparative Studies
A search of scientific databases yielded no articles reporting the use of Hartree-Fock or semi-empirical methods for the study of this compound.
Molecular Geometry Optimization and Conformational Landscape Exploration
Information regarding the optimized molecular geometry or the exploration of the conformational landscape of this compound through computational methods is not present in the available scientific literature.
Prediction and Assignment of Spectroscopic Signatures
No computational studies have been published that predict or assist in the assignment of spectroscopic signatures for this compound.
Theoretical NMR Chemical Shift Prediction and Correlation with Experimental Data
There are no available studies that report the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound or a correlation of such theoretical data with experimental spectra.
Computational Vibrational Frequency Analysis and Infrared/Raman Intensities
A literature search did not yield any reports on the computational analysis of the vibrational frequencies or the theoretical infrared and Raman intensities for this compound.
Analysis of Molecular Orbitals and Global Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Through the analysis of molecular orbitals and global reactivity descriptors, a quantitative understanding of the chemical nature of this compound can be achieved.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. intelcentru.ro A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. intelcentru.ro
For example, a study on silicon-containing benzoic acid derivatives, 4-((trimethylsilyl)methoxy) and 4-(3-(trimethylsilyl)propoxy)benzoic acids, calculated the HOMO-LUMO gap to be greater than 5 eV, suggesting high excitation energies and good chemical stability. intelcentru.ro Another study on a set of 16 substituted benzoic acids using DFT (B3LYP/6-311G(d,p)) also explored these parameters. researchgate.net These studies demonstrate that the nature and position of substituents on the benzoic acid ring significantly influence the energies of the frontier orbitals and, consequently, the reactivity of the molecule.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 4-((trimethylsilyl)methoxy)benzoic acid | -6.54 | -1.09 | 5.45 | DFT/B3LYP/6-31+G | intelcentru.ro |
| 4-(3-(trimethylsilyl)propoxy)benzoic acid | -6.61 | -1.12 | 5.49 | DFT/B3LYP/6-31+G | intelcentru.ro |
| 4-Methoxybenzoic acid | -6.12 | -1.36 | 4.76 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
| 4-Propoxybenzoic acid | -6.15 | -1.35 | 4.80 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |
This table presents data for compounds structurally related to this compound to illustrate the typical values obtained from computational analysis. The specific values for this compound would require a dedicated computational study.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (µ), chemical hardness (η), and electrophilicity index (ω). intelcentru.ro These descriptors provide a quantitative measure of the molecule's stability and reactivity. intelcentru.ro For instance, a higher chemical hardness value suggests greater stability and resistance to electron loss. intelcentru.ro
Density of States (DOS), Partial Density of States (PDOS), and Overlap Population Density of States (OPDOS)
For this compound, a PDOS analysis would reveal the relative contributions of the benzoic acid core, the methoxy (B1213986) group, and the propoxy group to the HOMO and LUMO. This would pinpoint the specific atoms or fragments that are most involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different electrostatic potential values. Typically, regions of negative potential (often colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-deficient and prone to nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this site a likely target for electrophiles. The hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature. The oxygen atoms of the methoxy and propoxy groups would also contribute to regions of negative potential. The aromatic ring itself would likely show a more complex potential landscape due to the influence of the various substituents. Computational studies on other benzoic acid derivatives have used MEP maps to identify reactive sites and understand intermolecular interactions, such as hydrogen bonding. intelcentru.roresearchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry offers powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed.
The study of reaction mechanisms for benzoic acid and its derivatives has been a subject of computational investigations. For example, the mechanism of the reaction of benzoic acid with hydroxyl radicals has been studied using density functional theory. nih.govrsc.orgscispace.comrsc.org These studies have identified transition states for both addition and abstraction reactions and calculated the corresponding energy barriers. nih.govrsc.org
Another relevant area of study is the esterification of benzoic acid. Computational models have been developed to explore the mechanism of this reaction, including the identification of key intermediates and transition states. acs.orgrsc.orgresearchgate.netresearchgate.net For instance, some studies propose the formation of an acylium ion as a reactive intermediate. rsc.org
Chemical Reactivity and Derivatization Strategies of 2 Methoxy 4 Propoxybenzoic Acid
Carboxylic Acid Moiety Reactions
The carboxylic acid group is a primary site for the chemical modification of 2-methoxy-4-propoxybenzoic acid, enabling a variety of derivatization strategies.
Esterification Reactions with Various Alcohols
The esterification of this compound can be achieved by reacting it with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is typically performed by heating the mixture of the carboxylic acid and the alcohol. chemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the product can be distilled off as it is formed, particularly if it has a lower boiling point than the other components in the reaction mixture. chemguide.co.uk For larger esters, the reaction mixture may need to be heated under reflux to reach equilibrium, followed by separation of the ester through fractional distillation. chemguide.co.uk
A specific example involves the synthesis of methyl 2-methoxy-4-propoxybenzoate. This is achieved by reacting 2-hydroxy-4-methoxybenzoate with 1-bromopropane (B46711) in the presence of potassium carbonate in DMF, followed by hydrolysis of the resulting ester with potassium hydroxide (B78521) in a mixture of THF, methanol (B129727), and water. google.com This two-step process yields this compound. google.com
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄ or dry HCl | Corresponding 2-methoxy-4-propoxybenzoate ester |
| 2-Hydroxy-4-methoxybenzoate | 1-Bromopropane | K₂CO₃ in DMF | Methyl 2-methoxy-4-propoxybenzoate |
| Methyl 2-methoxy-4-propoxybenzoate | KOH | THF/Methanol/H₂O | This compound |
Amide Bond Formation and Peptide Coupling Strategies
Amide bond formation is a crucial transformation in organic chemistry, and this compound can be converted to its corresponding amides through various methods. nih.gov A common approach involves the activation of the carboxylic acid. This can be done by converting the carboxylic acid to a more reactive species like an acid chloride, which then readily reacts with an amine to form the amide. nih.gov
Alternatively, coupling reagents can be used to facilitate the direct condensation of the carboxylic acid with an amine. nih.govnih.gov A variety of coupling reagents are available, including carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), as well as phosphonium (B103445) and aminium salts such as BOP, PyBOP, HBTU, and HATU. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into an activated intermediate in situ, which then reacts with the amine. sigmaaldrich.com For instance, N-(4-chlorobenzyl)-3-methoxy-4-propoxybenzamide was synthesized by reacting the corresponding acid with 4-chlorobenzylamine (B54526) using BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as the coupling reagent in the presence of triethylamine. mdpi.com Another method involves using titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov
The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization in the case of chiral amines. peptide.com For example, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with carbodiimides to suppress racemization. peptide.com
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC, DIC, EDC | Commonly used for amide and ester synthesis. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Fast reactions and reduced racemization. sigmaaldrich.com |
| Other Metal-Based Reagents | TiCl₄, ZrCl₄ | Mediate direct condensation of carboxylic acids and amines. nih.gov |
Reduction to Corresponding Benzylic Alcohol
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-methoxy-4-propoxyphenyl)methanol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reducing agent is capable of reducing carboxylic acids to alcohols. While specific literature on the reduction of this compound is not abundant, the reduction of similar benzoic acid derivatives is a well-established reaction. For example, the reduction of other alkoxybenzoic acids has been reported. asm.org Another method for the reduction of benzylic alcohols involves using hydriodic acid in a biphasic toluene-water medium with red phosphorous as the stoichiometric reducing agent. nih.gov This method has been shown to be effective for a range of benzylic alcohols. nih.gov
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and propoxy groups.
Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation)
The electron-donating methoxy and propoxy groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern of this compound, the most likely positions for electrophilic attack are the 3 and 5 positions.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. google.com For example, 4-alkoxybenzoic acids can be nitrated at the 3-position. google.com The nitration of 4-propoxybenzoic acid to yield 4-propoxy-3-nitrobenzoic acid has been described. chemicalbook.com It is expected that this compound would undergo nitration at the 3 or 5 position.
Halogenation: Halogenation, such as bromination, can also occur on the aromatic ring. For instance, 2-bromo-5-methoxy-4-propoxybenzoic acid is a known compound, indicating that bromination of this compound at the 5-position is possible. cymitquimica.comcymitquimica.com This reaction would typically be carried out using a halogenating agent like bromine (Br₂) in the presence of a Lewis acid or in a suitable solvent.
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | 2-Methoxy-3-nitro-4-propoxybenzoic acid or 2-Methoxy-5-nitro-4-propoxybenzoic acid |
| Bromination | Br₂ | 2-Bromo-5-methoxy-4-propoxybenzoic acid |
Direct Arylation Reactions
Alkoxy Chain Modifications
The methoxy and propoxy groups of this compound are key sites for chemical derivatization. Reactions targeting these ether linkages can lead to novel derivatives with altered biological activity or material properties.
Cleavage of Ether Linkages
The cleavage of the ether bonds in this compound is a fundamental transformation that can yield phenolic derivatives. This reaction is typically achieved under harsh conditions using strong acids. youtube.commasterorganicchemistry.com The general mechanism involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol), followed by nucleophilic attack by a halide ion. youtube.com
The differential reactivity of the methoxy and propoxy groups can, in principle, allow for selective cleavage. The choice of reagents and reaction conditions is crucial in directing the outcome of the reaction. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers, and its reactivity can sometimes be modulated to achieve selectivity.
Table 1: Reagents for Ether Cleavage and Their General Applicability
| Reagent | General Applicability | Potential Products from this compound |
| Hydroiodic acid (HI) | Cleavage of both alkyl and aryl ethers. masterorganicchemistry.com | 2-Hydroxy-4-propoxybenzoic acid, 2-Methoxy-4-hydroxybenzoic acid, or 2,4-Dihydroxybenzoic acid |
| Hydrobromic acid (HBr) | Similar to HI, effective for ether cleavage. youtube.com | 2-Hydroxy-4-propoxybenzoic acid, 2-Methoxy-4-hydroxybenzoic acid, or 2,4-Dihydroxybenzoic acid |
| Boron tribromide (BBr₃) | Potent reagent for dealkylation of aryl ethers. masterorganicchemistry.com | 2-Hydroxy-4-propoxybenzoic acid, 2-Methoxy-4-hydroxybenzoic acid, or 2,4-Dihydroxybenzoic acid |
Note: The selective cleavage of one ether group in the presence of the other is challenging and highly dependent on the specific reaction conditions.
Homologation and Degradation of the Propoxy Chain
Modification of the propoxy chain length, either by extending it (homologation) or shortening it (degradation), offers another avenue for creating derivatives of this compound with tailored properties.
Homologation of the propoxy chain would typically involve initial cleavage of the propoxy ether to yield the corresponding phenol (B47542), 2-methoxy-4-hydroxybenzoic acid. This phenol can then be alkylated with a longer-chain alkyl halide (e.g., a butyl or pentyl halide) in the presence of a base to generate a new ether linkage.
Degradation of the propoxy chain is a more complex transformation. One potential, albeit indirect, route would involve the cleavage of the propoxy group to the phenol, followed by re-alkylation with a shorter-chain alkyl halide, such as an ethyl halide. Direct oxidative degradation of the propoxy chain is generally not a selective process and can lead to a mixture of products.
Synthesis of Hybrid Molecules and Complex Organic Frameworks
The carboxylic acid and alkoxy functionalities of this compound make it an attractive building block for the synthesis of more elaborate molecular structures, including hybrid molecules and coordination polymers.
The synthesis of novel hybrid molecules has been demonstrated using a structurally similar compound, 3-methoxy-4-propoxybenzoic acid. In one study, this acid was condensed with methyl vanillate (B8668496) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst to form a hybrid ester derivative. researchgate.netijsrst.com This approach highlights the utility of alkoxy-substituted benzoic acids in constructing complex molecules with potential biological activities. researchgate.netijsrst.com
Table 2: Example of Hybrid Molecule Synthesis using a this compound Analogue
| Reactant 1 | Reactant 2 | Coupling Reagents | Product |
| 3-methoxy-4-propoxybenzoic acid | Methyl vanillate | DCC, DMAP | (2-methoxy-4-methoxycarbonyl-phenyl) 3-methoxy-4-propoxy-benzoate researchgate.net |
This table illustrates a synthetic strategy that could be adapted for this compound.
Furthermore, benzoic acid derivatives are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs) . These are crystalline materials with a porous structure, constructed from metal ions or clusters bridged by organic ligands. The carboxylic acid group of this compound can coordinate to metal centers, while the alkoxy groups can be used to tune the functionality and pore environment of the resulting MOF. For example, the synthesis of multifunctional MOFs has been achieved using ligands derived from substituted benzoic acids, where the alkoxy groups play a role in modulating the framework's properties. rsc.org While direct use of this compound in MOF synthesis is not extensively documented in the provided search results, its structural motifs are highly relevant to this field of material science.
Applications of 2 Methoxy 4 Propoxybenzoic Acid in Advanced Materials Science and Non Biological Systems
Role as a Monomer or Building Block in Polymer Synthesis
2-Methoxy-4-propoxybenzoic acid serves as a crucial monomer or structural unit in the creation of complex polymers. Its carboxylic acid function allows for esterification or amidation reactions, while the aromatic core with its alkoxy substituents provides rigidity and specific electronic characteristics, making it an ideal candidate for producing functional materials.
Integration into Side Chain Liquid Crystal Polymers
The molecular structure of this compound and its derivatives is well-suited for creating mesogens, the fundamental units of liquid crystals. When these mesogenic units are attached as side chains to a flexible polymer backbone, such as polysiloxane, the resulting materials are known as Side Chain Liquid Crystal Polymers (SCLCPs).
Research into related propoxybenzoic acid compounds demonstrates their role in forming such polymers. For instance, a polymethylsiloxane with 4-propoxybenzoic acid side groups was shown to exhibit a nematic mesophase at elevated temperatures. This behavior is attributed to the self-assembly of the hydrogen-bonded mesogens (dimers of the carboxylic acid groups). Upon cooling from this nematic state, a stable hydrogen-bonded network structure is formed. Similarly, other benzoic acid derivatives with alkoxy substituents are known to form nematic mesophases, which are essential for liquid crystal applications.
A Chinese patent details the use of a structural isomer, 4-methoxy-2-propoxybenzoic acid, in the synthesis of a side-chain rod-like polar liquid crystal polymer. This highlights the utility of the methoxy-propoxy-benzoic acid scaffold in developing materials for advanced optical applications.
Precursor for Advanced Functional Materials
Beyond liquid crystals, this compound is identified as a precursor for other advanced functional materials. Chemical suppliers list the compound as a building block for materials science applications, specifically as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com
COFs are a class of porous crystalline polymers with highly ordered structures and tunable functionalities. The defined geometry and reactive carboxylic acid group of this compound make it a suitable candidate for constructing these ordered networks, which have potential applications in gas storage, separation, and catalysis.
Furthermore, derivatives of its structural isomer are key components in materials exhibiting novel liquid crystal phases. For example, RM734, a material based on a 4-methoxy-2-propoxybenzoate core, was instrumental in the study of the splay nematic phase, a polar and ferroelectric liquid crystal phase with potential for transformative applications in photonics and memory devices. This demonstrates that the molecular framework of methoxy-propoxy-benzoic acid is a critical precursor for designing materials with highly specialized and advanced properties.
Development of Molecules for Nonlinear Optics Applications
Nonlinear optics (NLO) is a field that studies the interaction of high-intensity light with materials, leading to phenomena like frequency doubling, which is critical for laser technologies. Organic molecules with a high degree of polarizability, often arising from electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials.
The structure of this compound, with its electron-donating alkoxy groups and electron-withdrawing carboxylic acid group on a benzene (B151609) ring, fits the profile of an NLO-active chromophore.
A key application in this area is demonstrated in a patent for a side-chain rod-like polar liquid crystal polymer synthesized using a structural isomer of the title compound. bldpharm.com This polymer was found to exhibit a polar nematic liquid crystal structure that was thermodynamically stable over a wide temperature range (25-120 °C). Crucially, when in this polar nematic phase, the material demonstrated a Second-Harmonic Generation (SHG) signal intensity that was 10-25 times stronger than that of quartz, a standard NLO reference material. This significant NLO response underscores the potential of polymers derived from methoxy-propoxy-benzoic acid in optical device applications.
Table 1: NLO Properties of a Related Liquid Crystal Polymer
| Property | Value | Source |
|---|---|---|
| Material Type | Side Chain Rod-like Polar Liquid Crystal Polymer | bldpharm.com |
| Precursor Base | Methoxy-propoxy-benzoic acid isomer | bldpharm.com |
| NLO Effect | Second-Harmonic Generation (SHG) | bldpharm.com |
Utilization in the Synthesis of Specialty Chemicals and Reagents
As a functionalized aromatic molecule, this compound serves as a versatile intermediate and building block in the synthesis of a variety of specialty chemicals. Its commercial availability from chemical suppliers as a reagent for research and material science underscores its role in multi-step synthetic processes. bldpharm.com
The synthesis of the advanced polymers and materials discussed in the previous sections is a primary example of its use as a specialty reagent. It is the starting point for creating molecules with specific optical or material properties. The synthesis of its methyl ester, Methyl 2-methoxy-4-propoxybenzoate, is also documented, indicating its use in reactions where the carboxylic acid group needs to be protected or modified. bldpharm.com The broader class of substituted methoxy (B1213986) benzoic acids are utilized as intermediates in various fields, including the pharmaceutical industry, further contextualizing the role of this compound as a valuable synthetic intermediate.
Design and Synthesis of Chemically Cleavable Linkers in Analytical Methodologies
There is currently no specific information available from the search results detailing the use of this compound in the design and synthesis of chemically cleavable linkers for analytical methodologies.
Comparative Academic Investigations with Analogous Benzoic Acid Derivatives
Structure-Reactivity Relationship Studies Across Different Alkoxybenzoic Acid Isomers
Alkoxy groups are generally considered electron-donating through resonance and electron-withdrawing through induction. home.blog The net effect on the acidity of the benzoic acid derivative depends on the position of these substituents. Electron-donating groups tend to decrease acidity by destabilizing the resulting carboxylate anion, while electron-withdrawing groups increase acidity by stabilizing the anion through charge delocalization. libretexts.org
In the case of 2-Methoxy-4-propoxybenzoic acid, the para-propoxy group is expected to be primarily electron-donating via resonance, which would typically decrease acidity. However, the ortho-methoxy group introduces a phenomenon known as the "ortho effect."
Key Research Findings:
The ortho effect generally leads to an increase in the acidity of benzoic acid derivatives, regardless of the electronic nature of the substituent. wikipedia.orgbyjus.com This is largely attributed to steric hindrance, where the ortho-substituent forces the carboxylic acid group out of the plane of the benzene (B151609) ring. This twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to a more stabilized carboxylate anion upon deprotonation. wikipedia.org
Hydrogen bonding can also play a role in the structure-reactivity relationship. For instance, 2-hydroxybenzoic acid is more acidic than benzoic acid because the resulting anion is stabilized by intramolecular hydrogen bonding. home.blog While not a hydroxyl group, the ortho-methoxy group in this compound can influence the local electronic environment and hydrogen bonding interactions in solution.
A comparative table of predicted acidity (pKa) for various alkoxybenzoic acid isomers is presented below, based on established substituent effects.
| Compound | Substituent Positions | Expected Effect on Acidity | Predicted Relative Acidity |
| Benzoic Acid | - | Baseline | - |
| 4-Methoxybenzoic Acid | para-OCH3 | Electron-donating (resonance) | Less acidic than benzoic acid |
| 3-Methoxybenzoic Acid | meta-OCH3 | Electron-withdrawing (inductive) | More acidic than benzoic acid |
| 2-Methoxybenzoic Acid | ortho-OCH3 | Ortho effect (steric hindrance) | More acidic than benzoic acid and its meta/para isomers |
| This compound | ortho-OCH3, para-OC3H7 | Ortho effect and para electron donation | More acidic than benzoic acid, but potentially less acidic than 2-methoxybenzoic acid due to the para-propoxy group. |
Influence of Substituent Position (Ortho, Meta, Para) on Electronic Structure and Chemical Behavior
The position of substituents on the benzene ring profoundly impacts the electronic distribution and, consequently, the chemical behavior of benzoic acid derivatives. The interplay of inductive and resonance effects, which vary with substituent position, governs the acidity and reactivity of these compounds. libretexts.org
Ortho Position: As discussed, substituents in the ortho position often exert a significant steric effect, known as the ortho effect, which typically increases the acidity of benzoic acids. libretexts.orgwikipedia.orgbyjus.com This effect is a dominant factor in determining the chemical behavior of ortho-substituted benzoic acids.
Meta Position: Substituents in the meta position primarily exert an inductive effect, as resonance effects are not transmitted to the meta position. byjus.com Therefore, an electron-withdrawing group at the meta position will increase acidity, while an electron-donating group will have a less pronounced effect compared to the para position.
Para Position: Substituents in the para position can exert both inductive and resonance effects. For an alkoxy group, the electron-donating resonance effect is generally stronger than its electron-withdrawing inductive effect, leading to a decrease in acidity for para-alkoxybenzoic acids compared to benzoic acid. libretexts.org
Research Findings on Substituent Effects:
Studies on substituted benzoic acids have shown that electron-withdrawing groups generally lead to lower pKa values (higher acidity) by stabilizing the conjugate base.
Conversely, electron-donating groups tend to increase pKa values (lower acidity). libretexts.org
Quantum chemical calculations have been employed to correlate parameters like the Löwdin charge on the carboxylic acid group with the pKa values of substituted benzoic acids, providing a theoretical basis for understanding these substituent effects. researchgate.net
Impact of Alkyl Chain Length Variation on Chemical Properties and Synthetic Accessibility
The length of the alkyl chain in alkoxybenzoic acids primarily influences their physical properties, such as melting point, solubility, and liquid crystalline behavior, rather than their fundamental chemical reactivity (acidity). acs.orgresearchgate.net
Influence on Physical Properties:
Liquid Crystallinity: Alkoxybenzoic acids are well-known for their mesomorphic (liquid crystal) properties. The length of the alkyl chain is a critical determinant of the type of mesophase observed (e.g., nematic, smectic). acs.org Generally, shorter alkyl chains favor nematic phases, while longer chains promote the formation of more ordered smectic phases. acs.org
Melting Point and Solubility: An increase in alkyl chain length generally leads to an increase in van der Waals forces between molecules, which can affect the melting point in a homologous series. The "odd-even" effect is often observed, where the melting points of homologs with an even number of carbon atoms in the alkyl chain are higher than those with an odd number. derpharmachemica.com Solubility in polar solvents tends to decrease as the nonpolar alkyl chain becomes longer.
Synthetic Accessibility:
The synthesis of alkoxybenzoic acids, including this compound, is generally achieved through Williamson ether synthesis. This involves the reaction of a hydroxyl-substituted benzoic acid (or its ester) with an appropriate alkyl halide in the presence of a base. researchgate.netderpharmachemica.com
A general synthetic route is as follows:
Protection of the carboxylic acid group of a dihydroxybenzoic acid, often by esterification.
Selective alkylation of the hydroxyl groups. For a compound like this compound, this would involve reacting a dihydroxybenzoic acid ester with methyl and propyl halides in a stepwise manner.
Deprotection (hydrolysis) of the ester to yield the final carboxylic acid. derpharmachemica.com
The length of the alkyl chain does not significantly complicate the synthesis, as various alkyl halides are commercially available.
| Property | Impact of Increasing Alkyl Chain Length |
| Acidity (pKa) | Minimal impact |
| Melting Point | Tends to increase, often with an odd-even effect |
| Solubility (in polar solvents) | Tends to decrease |
| Liquid Crystalline Behavior | Promotes the formation of more ordered (smectic) phases acs.org |
| Synthetic Accessibility | Generally accessible via Williamson ether synthesis |
Comparative Spectroscopic and Computational Analysis of Related Compounds
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational methods, provide detailed information about the molecular structure and electronic environment of benzoic acid derivatives.
Infrared (IR) Spectroscopy:
C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature in the IR spectrum, typically appearing in the range of 1680-1710 cm⁻¹. Conjugation with the aromatic ring and the electronic effects of substituents can shift this absorption. spcmc.ac.in
O-H Stretch: The hydroxyl (O-H) stretch of the carboxylic acid is a broad band, usually in the region of 2500-3300 cm⁻¹, due to hydrogen bonding.
C-O-C Stretches: The asymmetric and symmetric C-O-C stretching vibrations of the ether linkages (methoxy and propoxy groups) are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. spcmc.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the aromatic protons provide information about the electron density on the ring. The protons ortho to the electron-donating alkoxy groups would be expected to be shielded and appear at a higher field (lower ppm) compared to those in unsubstituted benzoic acid. The carboxylic acid proton is typically a broad singlet at a very low field (10-13 ppm).
¹³C NMR: The chemical shift of the carbonyl carbon and the aromatic carbons are sensitive to the electronic effects of the substituents.
Computational Analysis:
Density Functional Theory (DFT) calculations are widely used to predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties of benzoic acid derivatives. researchgate.netfrontiersin.org
Computational studies on p-n-alkoxybenzoic acids have been used to analyze molecular ordering and intermolecular interactions, which are crucial for understanding their liquid crystalline properties. nih.govresearchgate.net These studies often involve calculating parameters like net atomic charges, dipole moments, and interaction energies.
Comparative Spectroscopic Data for Benzoic Acid Derivatives:
| Compound | Key ¹H NMR Signals (δ, ppm) (approximate) | Key IR Bands (cm⁻¹) (approximate) |
| Benzoic Acid | 7.4-8.1 (Ar-H), 12.0-13.0 (COOH) | 2500-3300 (O-H), 1680-1710 (C=O) |
| 4-Propoxybenzoic Acid | 6.9 (Ar-H ortho to OPr), 7.9 (Ar-H ortho to COOH), 4.0 (OCH₂), 1.8 (CH₂), 1.0 (CH₃) chemicalbook.com | 2500-3300 (O-H), 1680-1700 (C=O), ~1250 (asym. C-O-C) nih.gov |
| This compound (Predicted) | Aromatic protons would show distinct signals reflecting ortho and para substitution. Methoxy (B1213986) protons (~3.9 ppm), Propoxy protons (similar to 4-propoxybenzoic acid), Carboxylic acid proton (10-13 ppm). | Similar to other alkoxybenzoic acids, with characteristic O-H, C=O, and C-O-C stretching bands. |
Future Directions in Academic Research on 2 Methoxy 4 Propoxybenzoic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The development of new and environmentally friendly methods for synthesizing 2-Methoxy-4-propoxybenzoic acid and its derivatives is a significant area of ongoing research. Current synthetic routes, while effective, often involve multi-step processes. Future research will likely focus on creating more efficient and sustainable pathways.
One promising approach is the use of greener reagents and solvents. For instance, the reduction of unsaturated carboxylic acids using a sodium borohydride–Raney nickel system in water has been reported as a mild, selective, and environmentally friendly method. ingentaconnect.com This type of "green chemistry" approach avoids the use of hazardous organic solvents and is economically viable for large-scale production. ingentaconnect.com
Another area of exploration is the development of novel catalytic systems. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic compounds. whiterose.ac.uk Future research may adapt such methodologies to streamline the synthesis of benzoic acid derivatives like this compound. The use of inexpensive and readily available starting materials is also a key consideration. whiterose.ac.uk
Furthermore, the Williamson ether synthesis, a common method for forming the propoxy group, can be optimized by exploring different bases and reaction conditions to improve yields and reduce byproducts. nih.gov Research into solid-phase synthesis techniques could also offer advantages in terms of purification and automation. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Chemistry Approaches | Environmentally friendly, reduced waste, use of safer reagents (e.g., water as a solvent). | Optimization of reaction conditions in aqueous media, use of catalysts like Raney nickel. ingentaconnect.com |
| Catalytic C-H Activation | High efficiency, potential for fewer synthetic steps, access to novel derivatives. | Adaptation of rhodium(III) or other transition metal catalysts for benzoic acid functionalization. whiterose.ac.uk |
| Optimized Williamson Ether Synthesis | Improved yields, reduced byproducts, better control over reaction selectivity. | Screening of alternative bases and solvent systems, investigation of phase-transfer catalysis. nih.gov |
| Solid-Phase Synthesis | Simplified purification, potential for automation and combinatorial library synthesis. | Development of suitable resins and linkers for attachment and cleavage of benzoic acid derivatives. nih.govgoogle.com |
Development of Advanced Computational Models for Predicting Molecular Behavior
Computational modeling is becoming an indispensable tool in chemical research, offering insights into molecular properties and predicting behavior, which can significantly speed up the discovery and development process. For this compound, advanced computational models can be employed to understand its structure-activity relationships and to predict its interactions with other molecules.
Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are used to investigate the molecular structure of benzoic acid derivatives. researchgate.net These methods can accurately predict geometric parameters, which can then be correlated with experimental data from techniques like X-ray crystallography, FTIR, and NMR spectroscopy. researchgate.netresearchgate.net
Future research will likely focus on developing more sophisticated computational models to predict a wider range of properties. This includes the use of machine learning and deep learning algorithms to analyze large datasets and identify patterns that may not be apparent from traditional analysis. researchgate.net These models can be trained to predict various physicochemical properties, such as solubility, lipophilicity, and binding affinity to specific targets. researchgate.net
Molecular docking studies are another important computational tool, used to predict the binding orientation of a molecule to a target protein. nih.gov By understanding how this compound and its derivatives might interact with biological macromolecules, researchers can design new compounds with specific desired activities. nih.gov
Table 2: Application of Computational Models in this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Molecular structure optimization and electronic property calculation. researchgate.net | Bond lengths, bond angles, vibrational frequencies, HOMO-LUMO energies. researchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Binding energy, protein-ligand interactions. nih.gov |
| Machine Learning/Deep Learning | Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net | Physicochemical properties, potential biological activities. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule over time. | Conformational changes, interactions with solvent molecules. |
Investigation of Emerging Non-Biological Applications in Materials and Chemical Technologies
While much of the research on benzoic acid derivatives has been in the biological and pharmaceutical fields, there is growing interest in their application in materials science and other chemical technologies. The unique chemical structure of this compound, with its aromatic ring, carboxylic acid group, and ether linkages, makes it a versatile building block for the synthesis of new materials. scbt.com
One potential application is in the development of novel polymers and liquid crystals. The rigid aromatic core combined with the flexible propoxy chain could impart interesting self-assembly properties, leading to materials with specific optical or electronic characteristics. The synthesis of co-crystals with other molecules, such as 1,2-bis-(pyridin-4-yl)ethane, has been shown to create new crystalline structures with potentially useful properties. science.gov
The carboxylic acid group can be used to anchor the molecule to surfaces or to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. researchgate.net These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.
Furthermore, the methoxy (B1213986) and propoxy groups can be modified to tune the properties of the molecule. For example, replacing carbon atoms with silicon in the side chains could lead to new organosilicon compounds with enhanced thermal stability or different chemical reactivity. researchgate.net The use of benzoic acid derivatives as linkers in more complex molecular architectures is also an active area of research. google.com
Table 3: Potential Non-Biological Applications and Relevant Research Areas
| Application Area | Key Molecular Features | Research Focus |
| Polymer Science | Aromatic ring, flexible side chains. | Synthesis and characterization of polyesters and polyamides incorporating the benzoic acid moiety. |
| Liquid Crystals | Anisotropic molecular shape. | Investigation of the liquid crystalline phases and their response to external stimuli. |
| Metal-Organic Frameworks (MOFs) | Carboxylic acid group for metal coordination. | Design and synthesis of novel MOFs with tailored pore sizes and functionalities. |
| Surface Modification | Carboxylic acid group for surface anchoring. | Functionalization of nanoparticles and other surfaces to impart specific properties. |
| Organosilicon Chemistry | Potential for sila-substitution. researchgate.net | Synthesis of silicon-containing derivatives and evaluation of their material properties. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
